N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The cyclohexyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-methoxybenzamide
- N-cyclohexyl-4-ethoxybenzamide
- N-cyclohexyl-4-methylbenzamide
Uniqueness
N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to other similar compounds. This ring structure can influence the compound’s reactivity, stability, and potential interactions with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-12-10-14(11-13-16)19-21-18(25-22-19)9-5-8-17(23)20-15-6-3-2-4-7-15/h10-13,15H,2-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFHBWQZRTNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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